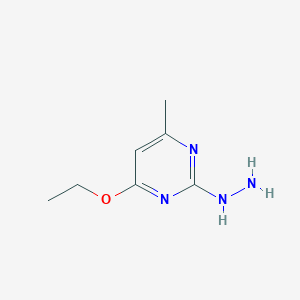
N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride
Übersicht
Beschreibung
N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride (CEPCH) is an organic compound used in the synthesis of various pharmaceuticals. It is a chiral compound, meaning it has two different forms that can be distinguished from each other based on their optical activity. CEPCH is a versatile compound and has a wide range of applications in various scientific fields such as organic synthesis, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
RNA Sequencing Techniques
N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride: has been employed in advanced RNA sequencing techniques. Specifically, it facilitates the sequencing of pseudouridylate residues in RNA . This application is crucial for understanding RNA modifications and their implications in genetic regulation and expression.
Catalysis
The compound serves as a stabilizer for metal nanoparticles within porous organic cages, which are used for catalytic applications . These stabilized nanoparticles exhibit enhanced catalytic performance and recyclability, particularly in reactions like the Sonogashira coupling and the synthesis of benzofuran derivatives.
Medicinal Chemistry
In medicinal chemistry, N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride is part of copper-NHC systems that are effective in 1,4-addition reactions. These reactions are significant for rapid synthesis processes, such as the conjugate addition of cyclohexenone .
Malaria Research
This compound has a role in malaria research, particularly in studying Plasmodium vivax , which is known for forming dormant liver stages (hypnozoites) that can reactivate and cause relapses . Understanding the biology of these parasites is essential for developing new treatments and eradication strategies.
Material Science
In the field of material science, N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride is involved in the design and synthesis of polytriazolium organic cages. These cages have applications in molecular recognition, separation, and encapsulation of metal nanoparticles for various uses .
Organic Synthesis
The compound is used in organic synthesis, where it acts as a ligand in copper-NHC systems. It enables efficient and rapid synthesis of organic compounds through catalytic reactions, showcasing its versatility in synthetic chemistry .
Chemical Stability Studies
N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride: is also studied for its chemical properties, including melting point, boiling point, and density. These studies are vital for its safe handling and storage in laboratory settings .
Pharmaceutical Formulation
Lastly, the compound finds application in pharmaceutical formulation. Its physical properties, like solubility and reactivity, make it a candidate for developing drug delivery systems that require precise control over the release of active pharmaceutical ingredients .
Wirkmechanismus
Pyrrolidine Compounds
Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Targets and Mode of Action
The targets and mode of action of pyrrolidine compounds can vary widely depending on the specific compound and its functional groups. The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been found to have selectivity for various biological targets .
Biochemical Pathways
The biochemical pathways affected by pyrrolidine compounds can also vary widely. For example, pyrrolizine 77 was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide 75 with 2-(pyrrolidin-2-ylidene)malononitrile 76 .
Pharmacokinetics
The pharmacokinetics of pyrrolidine compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can be influenced by various factors, including the compound’s structure and the presence of functional groups .
Result of Action and Action Environment
The molecular and cellular effects of pyrrolidine compounds, as well as the influence of environmental factors on their action, efficacy, and stability, can vary widely and are dependent on the specific compound and its biological targets .
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-ethylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O.ClH/c1-2-15(11-7-4-3-5-8-11)13(16)12-9-6-10-14-12;/h11-12,14H,2-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMGPIXGRKGZRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



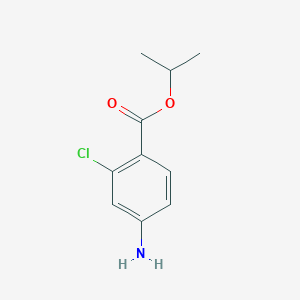
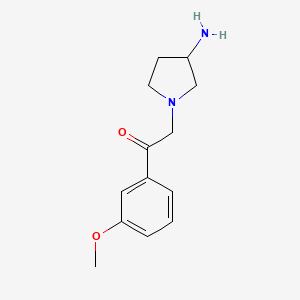

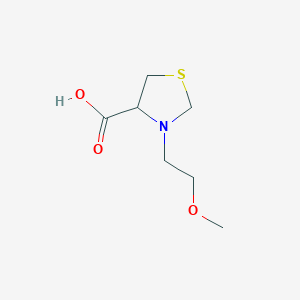
![4-[(Cyclopropylmethyl)amino]-2-pyrimidinol](/img/structure/B1465901.png)

![2-Methyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1465904.png)
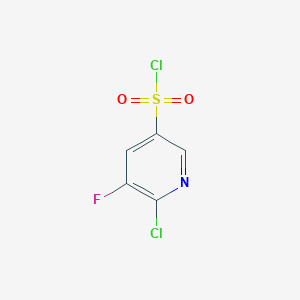
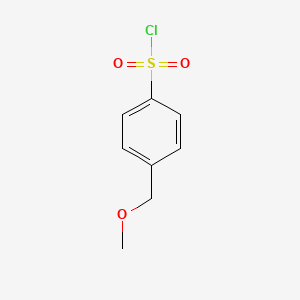
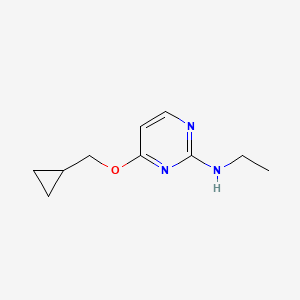
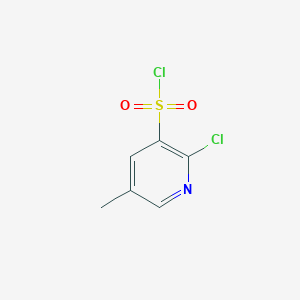
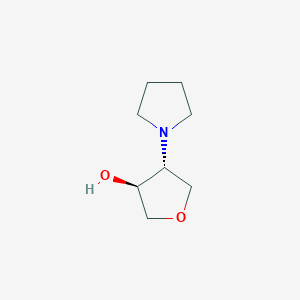
![1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl chloride](/img/structure/B1465911.png)
